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Compound of Interest

Compound Name: 5-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1324408

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorothiazolo[5,4-
b]pyridine

Abstract

5-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound of significant interest in medicinal
chemistry and drug development. As a derivative of the thiazolo[5,4-b]pyridine scaffold, it
serves as a crucial building block for the synthesis of targeted kinase inhibitors and other
pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive
overview of the known and predicted physicochemical properties of 5-Chlorothiazolo[5,4-
b]pyridine, offering field-proven insights for researchers, scientists, and drug development
professionals. The document details the compound's structural and chemical properties,
outlines a robust workflow for its analytical characterization, and provides essential guidance
on its stability, handling, and storage. The synthesis of technical data with practical, causality-
driven explanations aims to empower researchers to effectively utilize this compound in their
discovery and development pipelines.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in
Modern Drug Discovery

The thiazolo[5,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, recognized
for its ability to interact with the ATP-binding sites of various kinases.[1] This structural motif is
integral to the design of inhibitors for targets such as PI3K, c-KIT, and VEGFR2, making it
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highly relevant in oncology and immunology research.[1][2][3] 5-Chlorothiazolo[5,4-
b]pyridine represents a key intermediate, where the chlorine atom at the 5-position provides a
versatile handle for further chemical modification through cross-coupling reactions, enabling
the exploration of structure-activity relationships (SAR).

Understanding the fundamental physicochemical properties of this starting material is
paramount, as these characteristics directly influence reaction efficiency, purification strategies,
formulation development, and, ultimately, the ADME (Absorption, Distribution, Metabolism, and
Excretion) profile of its derivatives. This guide serves as a foundational resource for its effective
application.

Table 1: Core Compound Identifiers

Identifier Value Source
5-chloro-[4][5]thiazolo[5,4-

IUPAC Name o N/A
b]pyridine

CAS Number 1313726-12-3 [6][71I8]

Molecular Formula CeHsCIN2S [61[81[9][10]

Molecular Weight 170.62 g/mol [61181191[10]

Canonical SMILES C1=CC2=C(N=C1CIl)SC=N2 N/A

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and
biological systems. The following sections detail the calculated and predicted properties of 5-
Chlorothiazolo[5,4-b]pyridine, providing a basis for experimental design.

Table 2: Summary of Physicochemical Properties
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Predicted/Calculate

Significance in

Property Source
d Value Drug Development
Influences purification
. . 277.4 +20.0 °C (at o
Boiling Point methods (distillation) [8]
760 Torr) .
and thermal stability.
Important for process
Density 1.531 + 0.06 g/cm3 chemistry, formulation, [8]

and reaction scaling.

Aqueous Solubility

58 g/L (at 25 °C)

Affects bioavailability,
formulation options,
and biological assay

design.

[8]

logP (Lipophilicity)

~2.0 - 2.5 (Estimated)

Governs membrane
permeability, protein
binding, and overall
ADME profile.

Estimated based on[9]
[11]

pKa (Basicity)

~0.2 - 0.5 (Estimated)

Influences solubility in
acidic media, salt
formation potential,

and target binding.

Estimated based
on[12]

Aqueous Solubility

The calculated solubility of 58 g/L indicates moderate aqueous solubility.[8] This property is

advantageous for a fragment or building block, as it simplifies handling in aqueous media for

certain reactions and facilitates the preparation of stock solutions for biological screening.

Causality Insight: The presence of two nitrogen atoms in the fused ring system, particularly the

pyridine nitrogen, allows for hydrogen bonding with water molecules, contributing to its

solubility. However, the chlorinated aromatic system provides significant hydrophobic character,

balancing this effect. For derivatives, increasing the lipophilicity through further substitution will

likely decrease aqueous solubility, a critical consideration for downstream applications.
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Lipophilicity (logP)

While no experimental logP value for 5-Chlorothiazolo[5,4-b]pyridine is available, we can
estimate its lipophilicity by observing related structures. The parent thiazolo[5,4-b]pyridine has
a calculated XLogP3 of 1.6, while the isomeric 2-Chlorothiazolo[5,4-b]pyridine has a calculated
XLogP3 of 2.6.[9][11] This suggests that the 5-chloro isomer will have a logP value in the range
of 2.0-2.5, placing it in the desirable "Rule of Five" space for drug-likeness.

Causality Insight: The logP value is a critical determinant of a molecule's ability to cross cellular
membranes. A value in this range suggests good potential for passive diffusion. In drug design,
this parameter is carefully modulated; the chlorine atom increases lipophilicity compared to the
parent scaffold, a common strategy to enhance membrane permeability.

Acidity and Basicity (pKa)

The primary basic center in 5-Chlorothiazolo[5,4-b]pyridine is the pyridine nitrogen atom.
Predicted pKa values for related structures, such as 2-Chlorothiazolo[5,4-b]pyridine (0.17 +
0.50), suggest that it is a very weak base.[12]

Causality Insight: The electron-withdrawing nature of the fused thiazole ring and the chlorine
atom significantly reduces the electron density on the pyridine nitrogen, thereby lowering its
basicity compared to pyridine itself (pKa = 5.2). This weak basicity means the compound will be
predominantly in its neutral form at physiological pH. This is crucial for cell penetration but may
limit the options for forming stable hydrochloride salts for formulation unless a more basic
center is introduced in its derivatives.

Synthesis and Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a key intermediate like 5-Chlorothiazolo[5,4-
b]pyridine is non-negotiable. The following workflow represents a self-validating system for
quality control.
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Caption: A validated workflow for the synthesis and quality control of 5-Chlorothiazolo[5,4-
b]pyridine.

Synthesis Overview

A prevalent method for constructing the thiazolo[5,4-b]pyridine scaffold is the condensation of
an appropriately substituted chloropyridine with a thioamide or thiourea.[3][13] This approach is
valued for its efficiency and directness in forming the fused heterocyclic system.

Protocol: Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR is the definitive technique for confirming the covalent structure of
a molecule. For this compound, *H NMR will confirm the number and connectivity of protons on
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the pyridine ring, while 3C NMR will verify the carbon skeleton.
Step-by-Step Methodology:

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds).

Acquisition of tH NMR: Acquire a proton spectrum. We expect to see three distinct signals in
the aromatic region (typically & 7.0-9.0 ppm), corresponding to the three protons on the
pyridine ring. Their splitting patterns (e.g., doublets, doublet of doublets) will be crucial for
assigning their positions.

Acquisition of 33C NMR: Acquire a proton-decoupled carbon spectrum. Six signals are
expected for the six unique carbon atoms in the structure.

DEPT-135 Experiment: Perform a DEPT-135 experiment to differentiate between CH
(positive signal) and CHz (negative signal) carbons. Quaternary carbons will be absent. This
confirms the presence of three CH carbons in the aromatic system.

Data Analysis: Integrate the proton signals and analyze the coupling constants (J-values)
and chemical shifts to unambiguously assign the structure.

Protocol: Confirmation of Elemental Composition by
HRMS

Expertise & Experience: While NMR confirms the structure, HRMS provides an exact mass
measurement, validating the elemental formula (CeHsCIN2S) with high precision. This is a
critical, self-validating check. The presence of chlorine provides a definitive isotopic signature.

Step-by-Step Methodology:

e Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

e Instrument Setup: Use an ESI (Electrospray lonization) source in positive ion mode on a
high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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o Data Acquisition: Infuse the sample and acquire the mass spectrum.
e Data Analysis:
o Locate the protonated molecular ion, [M+H]*.

o Verify its exact mass against the calculated mass for CeHaCIN2S*. The measured mass
should be within 5 ppm of the theoretical value.

o Crucial Validation: Confirm the presence of the characteristic isotopic pattern for chlorine:
two peaks separated by ~2 Da, with a relative intensity ratio of approximately 3:1 ((M+H]*
to [M+2+H]™"), corresponding to the natural abundance of 3°Cl and 3’Cl.

Protocol: Purity Determination by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry
standard for assessing the purity of small molecules. It separates the main compound from any
residual starting materials, by-products, or isomers.

Step-by-Step Methodology:

o System Preparation: Use a reverse-phase C18 column. The mobile phase will typically be a
gradient of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with
0.1% formic acid.

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,
acetonitrile) at a concentration of ~1 mg/mL.

o Method Development: Develop a gradient elution method (e.g., 5% to 95% B over 10-15
minutes) to ensure good separation of the main peak from any impurities.

e Analysis: Inject the sample and monitor the elution profile using a UV detector at a
wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

o Purity Calculation: The purity is determined by the area percentage of the main peak relative
to the total area of all peaks in the chromatogram. For use as a key intermediate, a purity of
>98% is highly desirable.
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Stability, Storage, and Handling

Trustworthiness: Proper handling and storage are essential to maintain the integrity of the
compound. Based on data from structurally related chlorothiazolopyridines, specific
precautions are warranted.

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric
moisture or oxygen. For long-term stability, storage in a freezer at -20°C is recommended.
[12]

 Stability: As a chloropyridine derivative, the compound may be susceptible to nucleophilic
aromatic substitution at the 5-position, especially under basic conditions or with strong
nucleophiles. It is also light-sensitive and should be stored in an amber vial or protected from
light.

» Safety: While specific toxicity data for 5-Chlorothiazolo[5,4-b]pyridine is not available,
related compounds are classified as harmful if swallowed and cause skin and eye irritation.
[9][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, must be worn when handling the material. All work should be
conducted in a well-ventilated fume hood.

Conclusion and Future Directions

5-Chlorothiazolo[5,4-b]pyridine is a valuable heterocyclic building block with physicochemical
properties that make it suitable for applications in drug discovery, particularly in the synthesis of
kinase inhibitors. Its moderate solubility and estimated drug-like lipophilicity provide a solid
foundation for derivatization. This guide has established a framework for its characterization
and handling, emphasizing a workflow that ensures scientific integrity.

Key data gaps remain, including the experimental determination of its melting point, logP, and
pKa. Future work should focus on obtaining these experimental values to create a complete
and validated physicochemical profile, further enhancing its utility for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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